5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a pyrrole ring, further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of cyclobutylamine with pyrrole-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. The use of continuous flow chemistry can enhance the efficiency and yield of the production process, making it more suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Reduction reactions can produce cyclobutylamine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrrole derivatives.
Scientific Research Applications
5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
Pyrrole-2-carboxylic acid: Lacks the cyclobutylcarbamoyl group.
Cyclobutylamine: Lacks the pyrrole ring and carboxylic acid group.
Pyrrole derivatives: Other pyrrole compounds with different substituents.
Properties
IUPAC Name |
5-(cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(11-6-2-1-3-6)7-4-5-8(12-7)10(14)15/h4-6,12H,1-3H2,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGYTBKPFQGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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